7-Bromo-3-propylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its unique structural features and biological activities. Quinazolinones are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects. The specific compound 7-bromo-3-propylquinazolin-4(3H)-one has garnered attention due to its potential applications in medicinal chemistry.
The compound can be classified as a halogenated quinazolinone, with the bromine atom at the seventh position of the quinazolinone ring and a propyl group at the third position. It is synthesized from precursors that typically involve quinazolin-4-one derivatives, which are often used as starting materials in organic synthesis due to their versatile reactivity.
The synthesis of 7-bromo-3-propylquinazolin-4(3H)-one can be achieved through several methods:
7-Bromo-3-propylquinazolin-4(3H)-one has a molecular formula of with a molecular weight of approximately 300.13 g/mol. The compound features:
Spectroscopic data such as infrared (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are typically used to confirm the structure of synthesized compounds .
7-Bromo-3-propylquinazolin-4(3H)-one participates in various chemical reactions:
The mechanism of action for 7-bromo-3-propylquinazolin-4(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
The specific mechanism may vary depending on the target organism or cellular pathway involved.
7-Bromo-3-propylquinazolin-4(3H)-one exhibits several notable physical properties:
Chemical properties include its ability to participate in nucleophilic substitutions due to the presence of the bromine atom, making it reactive towards various nucleophiles .
7-Bromo-3-propylquinazolin-4(3H)-one has potential applications in various scientific fields:
The quinazolin-4(3H)-one core represents a privileged scaffold in medicinal chemistry due to its exceptional structural versatility and diverse pharmacological profile. This bicyclic framework, featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety, provides a robust platform for rational drug design. The significance of this scaffold is evidenced by its presence in >200 naturally occurring alkaloids and its incorporation into numerous clinically approved therapeutics targeting critical disease pathways [5]. Notably, quinazolinone-based drugs like gefitinib and lapatinib (tyrosine kinase inhibitors) exemplify the scaffold's capacity for high-affinity binding to oncogenic targets, revolutionizing treatments for EGFR-positive cancers [7]. The scaffold's synthetic flexibility allows for strategic modifications at the N1, N3, C2, C6, and C7 positions, enabling precise optimization of pharmacokinetic and pharmacodynamic properties. This adaptability is crucial for developing inhibitors against challenging targets, particularly in oncology where resistance mechanisms demand continuous molecular innovation [3].
Table 1: Clinically Exploited Quinazolinone-Based Drugs
Drug Name | Therapeutic Target | Indication | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR tyrosine kinase | Non-small cell lung cancer | 3-Chloro-4-fluoroaniline at C4, morpholino at C6 |
Lapatinib | HER2/EGFR tyrosine kinases | Breast cancer | 5-fluorobenzyloxy at C6, furanyl at C2 |
Doxazosin | α1-adrenergic receptors | Hypertension | Piperazinyl at C2, benzodioxan at C6 |
Raltitrexed | Thymidylate synthase | Colorectal cancer | 2-aminopyridine at N1, glutamate mimic |
The strategic incorporation of halogens, particularly bromine, into the quinazolinone scaffold has followed a deliberate evolutionary path driven by structure-activity relationship (SAR) insights. Early investigations focused on unsubstituted quinazolinones revealed moderate bioactivities, but lacked target specificity. The pivotal shift occurred when researchers observed that bromine substitution at electron-rich positions (C6 or C7) significantly enhanced anticancer potency through combined steric, electronic, and hydrophobic effects [3]. Historically, synthetic methodologies constrained development, as early routes to 3-alkylquinazolin-4-ones suffered from low yields (<40%) and harsh conditions [6]. A breakthrough emerged with phase-transfer catalysis (PTC) optimization, exemplified by the synthesis of 6-bromo-3-propylquinazolin-4-one (3h) under conditions of 35% KOH, 8 mol% Bu₄NBr in toluene at 88-90°C, achieving yields >85% [6]. This methodological advancement accelerated SAR exploration of alkyl-bromo combinations, revealing that the propyl chain conferred optimal lipophilicity (log P ~2.8) for membrane penetration while maintaining metabolic stability—a balance unattainable with shorter methyl/ethyl or longer butyl chains [6].
Table 2: Key Milestones in Brominated Quinazolinone Development
Time Period | Synthetic Advance | Biological Focus | Critical Finding |
---|---|---|---|
Pre-2000 | Nucleophilic substitution in ethanol | Sedative/hypnotic agents | Limited anticancer relevance |
2000-2010 | Phase-transfer catalysis optimization | Antifungal/antibacterial | 6-Br-3-propyl analog (3h) inhibits Gibberella zeae |
2010-2020 | Transition metal-catalyzed functionalization | Kinase inhibition | 7-Bromo derivatives show enhanced MCF-7 activity |
2020-Present | Hybrid pharmacophore design | Multi-targeted oncology agents | 7-Br-3-propyl as privileged warhead for hybrids |
The 7-bromo-3-propylquinazolin-4(3H)-one configuration embodies a deliberate optimization strategy addressing three critical pharmacophoric requirements: target engagement, cellular bioavailability, and metabolic resistance. Positionally, the 7-bromo substituent creates a distinct steric and electronic perturbation compared to 6-bromo isomers. Molecular docking studies demonstrate that the 7-bromo group engages in halogen bonding with backbone carbonyls (e.g., C=O of Ala743 in EGFR) and fills a hydrophobic subpocket inaccessible to the 6-bromo analog [3]. The propyl chain at N3 balances hydrophobicity and conformational flexibility—shorter alkyls (methyl/ethyl) reduce membrane permeability, while bulkier groups (benzyl) increase metabolic vulnerability. Bioisosteric analysis confirms the propyl group's optimal lipophilic efficiency (LipE = 5.2), surpassing methyl (LipE=3.8) and butyl (LipE=4.6) variants [3] [6].
Critically, this configuration demonstrates synergistic effects against hormone-resistant breast cancer models. In MCF-7 cells, the 7-bromo-3-propyl derivative exhibits IC₅₀ = 10 μM, significantly outperforming both the des-bromo analog (IC₅₀ >100 μM) and 6-bromo isomer (IC₅₀ = 32 μM) [3] [7]. This potency enhancement stems from dual mechanisms: (1) Bromine-induced helix distortion in kinase domains, and (2) propyl-mediated stabilization of the quinazolinone core in the ATP-binding pocket. Furthermore, the compound’s selectivity index (SI=8.2), calculated as the ratio of cytotoxic concentrations between MCF-7 and normal mammary epithelial cells (MCF-10A), highlights its therapeutic window advantages over earlier derivatives [3].
Table 3: Comparative Bioactivity of Quinazolinone Substituent Patterns
C7 Substituent | N3 Substituent | Antiproliferative IC₅₀ (MCF-7) | Log P | Aqueous Solubility (μg/mL) | Hyphal Growth Inhibition (%) |
---|---|---|---|---|---|
H | Propyl | >100 μM | 2.1 | 85 | 22 |
Br | Methyl | 48 μM | 1.8 | 110 | 45 |
Br | Propyl | 10 μM | 2.8 | 42 | 92 |
Br | Butyl | 28 μM | 3.6 | 12 | 78 |
Cl | Propyl | 18 μM | 2.7 | 38 | 81 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1